

Application Notes and Protocols for a Randomized Controlled Trial of Cyproheptadine

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Compound of Interest

Compound Name:	Cyprodine
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Topic: Experimental Design for a Randomized Controlled Trial of Cyproheptadine for Appetite Stimulation in Adults with Non-Oncological and Non-Psychiatric Hyporexia

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of cyproheptadine as an appetite stimulant in an adult population experiencing a loss of appetite (hyporexia) not attributable to cancer or a primary psychiatric disorder. Cyproheptadine, a first-generation antihistamine with potent anti-serotonergic properties, is frequently used off-label for appetite stimulation.^[1] This protocol outlines the trial design, participant criteria, intervention, outcome measures, and statistical plan in accordance with the Consolidated Standards of Reporting Trials (CONSORT) guidelines.^{[2][3][4]} The primary objective is to determine if cyproheptadine is superior to placebo in improving self-reported appetite. Secondary objectives include assessing changes in body weight, body mass index (BMI), and gastrointestinal symptoms.

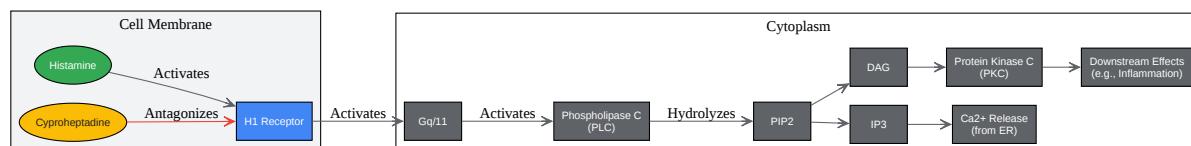
Introduction

Cyproheptadine hydrochloride is a histamine-H1 and serotonin 5-HT2 receptor antagonist.^{[5][6]} Its mechanism of action for appetite stimulation is thought to be primarily mediated through its anti-serotonergic effects. While widely used in clinical practice for this purpose, particularly in children and chronically ill patients, robust evidence from well-controlled trials in adults with

primary hyporexia is limited. A systematic review has indicated that cyproheptadine appears to be a safe and generally well-tolerated medication that can facilitate weight gain in various underweight populations.^[7] However, the review also highlighted the heterogeneity of existing studies and the need for more rigorous, prospective, randomized controlled trials that include objective measures of appetite.^[7] This protocol aims to address this gap by providing a framework for a high-quality clinical trial to definitively assess the therapeutic potential of cyproheptadine for appetite stimulation in a well-defined adult population.

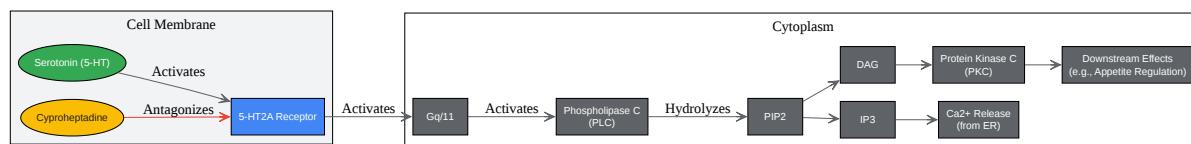
Signaling Pathways

Cyproheptadine exerts its pharmacological effects by competitively inhibiting the H1 histamine receptor and the 5-HT2A serotonin receptor.^{[5][8]} Blockade of these G-protein coupled receptors (GPCRs) interferes with their respective downstream signaling cascades.



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Caption: Cyproheptadine's antagonism of the H1 histamine receptor.



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Caption: Cyproheptadine's antagonism of the 5-HT2A serotonin receptor.

Experimental Protocols

Trial Design

A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial will be conducted. Eligible participants will be randomized in a 1:1 ratio to receive either cyproheptadine or a matching placebo.

Participant Selection

Inclusion Criteria:

- Male or female participants aged 19 to 64 years.[9]
- Self-reported poor appetite for at least 8 weeks.
- Body Mass Index (BMI) between 18.5 and 24.9 kg/m².
- Willing and able to provide written informed consent.

Exclusion Criteria:

- History of or current diagnosis of an eating disorder (e.g., anorexia nervosa, bulimia nervosa).
- Active malignancy or history of cancer within the last 5 years.
- Clinically significant psychiatric disorders (e.g., major depressive disorder, schizophrenia).
- Underlying organic disease that could account for poor appetite (e.g., chronic kidney disease, liver disease, gastrointestinal disease).
- History of hypersensitivity to cyproheptadine or other drugs with a similar chemical structure.
- Concomitant use of medications known to affect appetite or interact with cyproheptadine.[10]

- Pregnancy or lactation.
- Participation in another clinical trial within 30 days prior to screening.

Intervention

- Treatment Arm: Cyproheptadine 4 mg tablets.
- Control Arm: Matching placebo tablets.

Dosage and Administration: Participants will take one tablet orally, twice daily (total daily dose of 8 mg for the treatment group) for 12 weeks. The first dose will be administered at the baseline visit.

Randomization and Blinding

A central randomization center will generate the randomization sequence. Participants, investigators, and all study personnel will be blinded to the treatment allocation until the end of the study.

Outcome Measures

Primary Outcome:

- Change from baseline in self-reported appetite at week 12, as measured by the Simplified Nutritional Appetite Questionnaire (SNAQ).[11][12]

Secondary Outcomes:

- Change from baseline in body weight (kg) at weeks 4, 8, and 12.
- Change from baseline in Body Mass Index (BMI) at weeks 4, 8, and 12.
- Change from baseline in appetite as measured by a 100-mm Visual Analog Scale (VAS) for appetite at weeks 4, 8, and 12.[13]
- Change from baseline in gastrointestinal symptoms as measured by the Gastrointestinal Symptom Rating Scale (GSRS) at week 12.[5][14][15]

- Incidence and severity of adverse events.

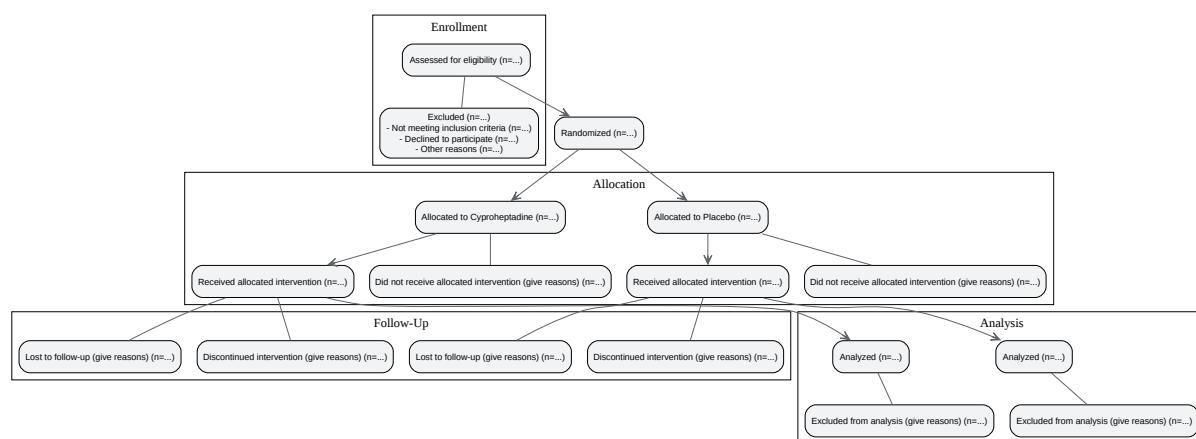
Trial Procedures

Visit	Screening (Week -2 to 0)	Baseline (Week 0)	Week 4	Week 8	Week 12 / End of Study
Informed Consent		X			
Inclusion/Excl usion	X		X		
Medical History		X			
Demographic s	X				
Physical Examination	X	X			
Vital Signs	X	X	X	X	X
Body Weight & BMI	X	X	X	X	X
SNAQ	X	X	X	X	
VAS for Appetite	X	X	X	X	
GSRS	X	X			
Randomizatio n	X				
Dispense Study Drug	X	X	X		
Adverse Event Review	X	X	X	X	
Concomitant Meds	X	X	X	X	X

Statistical Analysis

The primary analysis will be performed on the intent-to-treat (ITT) population, defined as all randomized participants who have received at least one dose of the study drug. The change from baseline in the SNAQ score at week 12 will be analyzed using an Analysis of Covariance (ANCOVA) model with the treatment group as a factor and the baseline SNAQ score as a covariate. Secondary continuous outcomes will be analyzed similarly. The safety analysis will include all participants who received at least one dose of the study drug.

Experimental Workflow and Logic

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Caption: CONSORT 2010 flow diagram for the trial.

Data Presentation

All quantitative data will be summarized in structured tables for clear comparison between the cyproheptadine and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Cyproheptadine (N=...)	Placebo (N=...)	Total (N=...)
Age (years), mean (SD)			
Sex, n (%)			
Male			
Female			
Race, n (%)			
Weight (kg), mean (SD)			
BMI (kg/m ²), mean (SD)			
SNAQ score, mean (SD)			
VAS score (mm), mean (SD)			
GSRS total score, mean (SD)			

Table 2: Summary of Efficacy Outcomes

Outcome	Timepoint	Cyproheptadine (N=...)	Placebo (N=...)	Difference (95% CI)	p-value
Change from Baseline in SNAQ Score	Week 12	mean (SD)	mean (SD)		
Change from Baseline in Weight (kg)	Week 4	mean (SD)	mean (SD)		
	Week 8	mean (SD)	mean (SD)		
	Week 12	mean (SD)	mean (SD)		
Change from Baseline in BMI (kg/m ²)	Week 12	mean (SD)	mean (SD)		
Change from Baseline in VAS Score (mm)	Week 12	mean (SD)	mean (SD)		

| Change from Baseline in GSRS Score | Week 12 | mean (SD) | mean (SD) | | |

Table 3: Summary of Adverse Events

Adverse Event	Cyproheptadine (N=...)	Placebo (N=...)
Any Adverse Event, n (%)		
Most Common AEs (>5%)		
Somnolence, n (%)		
Dry Mouth, n (%)		
Dizziness, n (%)		
Serious Adverse Events, n (%)		

| AEs leading to withdrawal, n (%)| | |

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